molecular formula C9H14N2O2 B12827692 Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate CAS No. 1956319-03-1

Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate

Cat. No.: B12827692
CAS No.: 1956319-03-1
M. Wt: 182.22 g/mol
InChI Key: UGTALARVXQLADC-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate is an organic compound featuring an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is known for its presence in various natural and synthetic compounds, contributing to a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.

    Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the 1,2-dimethyl groups.

    Esterification: The final step involves the esterification of the imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and metabolic pathways due to its imidazole core.

    Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, inhibit enzymes by binding to active sites, or interact with nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(1,2-dimethyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives such as:

    1-Methylimidazole: Lacks the ester group and has different reactivity and applications.

    2-Methylimidazole: Similar structure but different substitution pattern, leading to varied biological activities.

    Imidazole-4-acetic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1956319-03-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 2-(1,2-dimethylimidazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-11(3)7(2)10-8/h6H,4-5H2,1-3H3

InChI Key

UGTALARVXQLADC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C(=N1)C)C

Origin of Product

United States

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